2-[Butyl(methyl)amino]isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives. It is characterized by the presence of a butyl group and a methylamino group attached to the isonicotinic acid structure. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
This compound can be synthesized from isonicotinic acid through reactions involving butylamine and methylamine. It falls under the category of amino acids and derivatives, specifically classified as an amine derivative of isonicotinic acid. The unique structure imparts specific chemical properties that are exploited in scientific research.
The synthesis of 2-[Butyl(methyl)amino]isonicotinic acid typically involves the following steps:
In industrial settings, the synthesis may utilize automated reactors for batch or continuous processing. Reaction conditions are optimized for yield and purity, often involving temperature control and pressure adjustments to facilitate the reaction between the amines and isonicotinic acid .
The molecular structure of 2-[Butyl(methyl)amino]isonicotinic acid can be represented as follows:
The structural analysis reveals that the presence of both butyl and methyl groups influences the compound's solubility and reactivity, making it suitable for various chemical reactions.
2-[Butyl(methyl)amino]isonicotinic acid can participate in several types of chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for 2-[Butyl(methyl)amino]isonicotinic acid primarily involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding through non-covalent interactions, influencing various biochemical pathways.
Relevant data from studies suggest that these properties make it suitable for further development in pharmaceutical applications .
2-[Butyl(methyl)amino]isonicotinic acid has diverse applications across several scientific domains:
This compound's unique structure allows it to serve as a valuable intermediate in synthesizing various pharmaceuticals and specialty chemicals .
2-[Butyl(methyl)amino]isonicotinic acid (CAS: 1019349-74-6) is an advanced N-alkylated isonicotinic acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. It belongs to the pyridinecarboxylic acid class, characterized by a substituted amino group at the 2-position of the pyridine ring. This structural motif confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 2.1) and ionizability, which enhance membrane permeability and bioavailability. The compound is classified as an irritant (Hazard Class: Acute Tox. 4 Oral) due to its reactive nitrogen centers [1].
In targeted cancer therapy, such molecules serve as critical scaffolds for designing kinase inhibitors or immune checkpoint modulators. The butyl(methyl)amino group provides steric bulk and electron-donating capacity that can influence binding to biological targets like PD-1/PD-L1 or tyrosine kinases. Its relevance stems from structural tunability—modifications at the alkylamino or carboxyl groups can optimize target affinity while maintaining metabolic stability [1] [3].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₂O₂ |
Molecular Weight | 208.26 g/mol |
CAS Registry Number | 1019349-74-6 |
Hazard Classification | Irritant (Acute Tox. 4) |
Predicted logP | 2.1 |
Hydrogen Bond Acceptors | 3 |
Isonicotinic acid (pyridine-4-carboxylic acid) is a fundamental building block in medicinal chemistry, historically used to synthesize first-line antitubercular agents like isoniazid (isonicotinic hydrazide) [3]. The structural evolution toward 2-[butyl(methyl)amino]isonicotinic acid involves strategic modifications:
Bioisosteric Optimization: The butyl chain may serve as a bioisostere for phenyl or heterocyclic groups, balancing solubility and target affinity. Methyl substitution on nitrogen prevents oxidation, enhancing metabolic stability [1].
Table 2: Structural Comparison with Related Isonicotinic Acid Derivatives
Compound | R-Group at C2 | Therapeutic Application |
---|---|---|
Isonicotinic acid | H | Synthetic precursor |
2-Aminoisonicotinic acid | NH₂ | Antibacterial intermediate |
Ethyl 5-amino-2-methylnicotinate | CH₃, COOEt (at C5/C2) | Pharmaceutical intermediate |
2-[Butyl(methyl)amino]isonicotinic acid | N(CH₃)C₄H₉ | Targeted therapy scaffold |
This compound’s structural features position it as a promising candidate for modulating immune checkpoints—critical regulators of tumor immune evasion. Key mechanistic roles include:
Synergy with Cytotoxic Payloads: As seen in maytansinoid conjugates, the carboxyl group enables linkage to cytotoxic agents (e.g., DM1/DM4). Such conjugates enhance tumor-specific drug delivery while reversing "cold" TMEs into immunogenic "hot" TMEs via PS targeting [5] [9].
Table 3: Molecular Targets and Immunotherapeutic Effects
Target/Pathway | Biological Effect | Therapeutic Implication |
---|---|---|
PD-1/PD-L1 complex | Disrupts immune checkpoint interaction | Restores T-cell cytotoxicity |
Phosphatidylserine (PS) | Blocks immunosuppressive signaling | Reduces Treg/MDSC infiltration |
Tyrosine kinases (e.g., EGFR) | Downstream signaling inhibition | Suppresses tumor proliferation |
The compound’s dual functionality—targeting both immune checkpoints and oncogenic kinases—aligns with next-generation "immuno-small molecule drug conjugates" (iSMDCs). Preclinical data show such agents induce lasting tumor regression and elevate pro-inflammatory gene expression (e.g., IFNγ, CXCL10) in previously immunosuppressive TMEs [5] [8] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0